(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N’-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of functional groups: Functional groups such as the furan ring, methoxyiminoacetyl group, and hydroxycarbamimidoyl group are introduced through various substitution reactions.
Final modifications: The final steps involve fine-tuning the molecule by adding or modifying specific functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the functional groups attached to the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the methoxyiminoacetyl group could produce corresponding amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The furan ring and other functional groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
- (-)-Carvone
- Nicotine Related Compound E
Uniqueness
This compound stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C16H17N5O8S |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25)/b20-9+/t10-,14+/m1/s1 |
InChI Key |
PBWFOHUBLCXQGP-UKZDUDTDSA-N |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N\O)/N)C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)O |
Origin of Product |
United States |
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